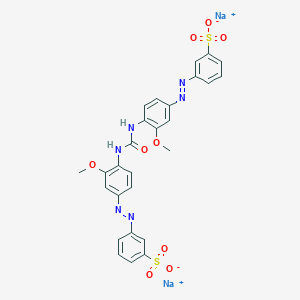![molecular formula C7H14N2 B077905 2,3-Dimethyl-2,3-diazabicyclo[2.2.1]heptane CAS No. 14287-89-9](/img/structure/B77905.png)
2,3-Dimethyl-2,3-diazabicyclo[2.2.1]heptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dimethyl-2,3-diazabicyclo[2.2.1]heptane, commonly known as DMDO, is a bicyclic organic compound with a nitrogen-containing seven-membered ring. It is a colorless, crystalline solid that is widely used in organic synthesis as a mild oxidizing agent. DMDO is a versatile reagent that can be used for the oxidation of various functional groups, including alkenes, alkynes, alcohols, and ethers.
Mecanismo De Acción
DMDO acts as an oxidizing agent by transferring an oxygen atom to the substrate. The reaction proceeds via a radical mechanism, where DMDO is converted to its corresponding radical cation intermediate. The radical cation intermediate then reacts with the substrate to form an intermediate species, which is subsequently oxidized by another molecule of DMDO to form the final product.
Biochemical and Physiological Effects
DMDO is not used for any biochemical or physiological effects. It is used solely for organic synthesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMDO has several advantages over other oxidizing agents. It is a mild oxidant that can be used under mild conditions, and it does not require any special handling or storage. DMDO is also compatible with a wide range of functional groups, making it a versatile reagent. However, DMDO has some limitations. It is a relatively expensive reagent, and it can be difficult to handle in large quantities due to its high reactivity.
Direcciones Futuras
There are several future directions for the research and development of DMDO. One potential direction is the development of new synthetic methods for DMDO that are more efficient and cost-effective. Another potential direction is the exploration of new applications for DMDO in organic synthesis, such as the oxidation of new functional groups or the synthesis of new natural products or pharmaceuticals. Additionally, the development of new catalysts for the synthesis of DMDO could lead to improved yields and selectivity. Overall, DMDO is a valuable reagent in organic synthesis, and its continued development and application will have a significant impact on the field.
Métodos De Síntesis
DMDO can be synthesized by the reaction of 2,3-dimethyl-1,4-benzoquinone with ammonia in the presence of a palladium catalyst. The reaction proceeds via a palladium-catalyzed oxidative amination of the quinone, followed by a cyclization reaction to form the seven-membered ring. The yield of DMDO can be improved by using a copper catalyst in place of palladium.
Aplicaciones Científicas De Investigación
DMDO has a wide range of applications in organic synthesis. It can be used as a mild oxidizing agent for the conversion of alkenes to epoxides, alcohols to ketones or aldehydes, and ethers to esters. DMDO is also used in the synthesis of natural products, pharmaceuticals, and agrochemicals. DMDO has been used in the synthesis of the antimalarial drug artemisinin and the anti-cancer drug taxol.
Propiedades
Número CAS |
14287-89-9 |
|---|---|
Nombre del producto |
2,3-Dimethyl-2,3-diazabicyclo[2.2.1]heptane |
Fórmula molecular |
C7H14N2 |
Peso molecular |
126.2 g/mol |
Nombre IUPAC |
2,3-dimethyl-2,3-diazabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C7H14N2/c1-8-6-3-4-7(5-6)9(8)2/h6-7H,3-5H2,1-2H3 |
Clave InChI |
VAUNORIQTFNCKC-UHFFFAOYSA-N |
SMILES |
CN1C2CCC(C2)N1C |
SMILES canónico |
CN1C2CCC(C2)N1C |
Otros números CAS |
53798-46-2 |
Sinónimos |
2,3-Diazabicyclo[2.2.1]heptane, 2,3-dimethyl- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




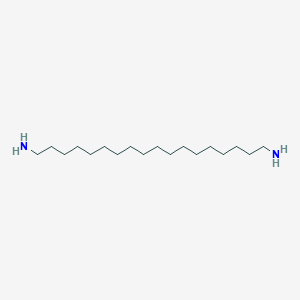
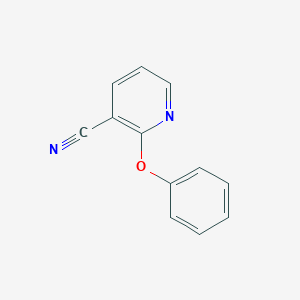

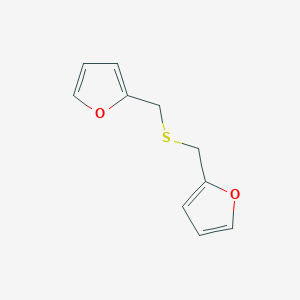
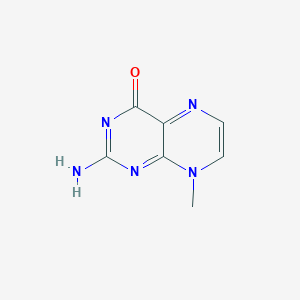

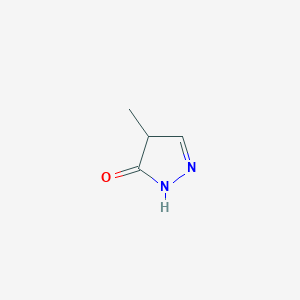



![(4R)-N-hydroxy-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanamide](/img/structure/B77843.png)

